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Compound of Interest

Compound Name:
2-(4-Bromophenoxy)-N,N-

dimethylethylamine

Cat. No.: B028330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Bromophenoxy)-N,N-dimethylethylamine is a tertiary amine and an ether, recognized

primarily as a key intermediate in the synthesis of Tamoxifen, a widely used selective estrogen

receptor modulator (SERM) in the treatment and prevention of breast cancer.[1][2][3] Its

chemical structure comprises a 4-bromophenoxy group linked to a dimethylethylamine moiety.

The accurate elucidation of its structure is paramount for ensuring the purity and identity of

synthetic intermediates in pharmaceutical manufacturing. This guide provides a comprehensive

overview of the methodologies and data interpretation involved in the structural confirmation of

this compound.
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Property Value Source

Chemical Name
2-(4-Bromophenoxy)-N,N-

dimethylethylamine
[3][4]

Synonyms

1-Bromo-4-[2-

(dimethylamino)ethoxy]benzen

e, 4-Bromophenyl 2-

(Dimethylamino)ethyl Ether,

N,N-Dimethyl-2-(p-

bromophenoxy)ethylamine

[1][4]

CAS Number 2474-07-9 [4]

Molecular Formula C₁₀H₁₄BrNO [3]

Molecular Weight 244.13 g/mol [3]

Appearance
Colorless to pale yellow liquid

or solid
[4]

Synthesis Protocol: Williamson Ether Synthesis
The most common and industrially applicable method for the synthesis of 2-(4-
Bromophenoxy)-N,N-dimethylethylamine is the Williamson ether synthesis. This reaction

involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of

4-bromophenol reacts with 2-dimethylaminoethyl chloride.

Reaction Scheme:

(4-Bromophenol) + NaOH → (Sodium 4-bromophenoxide) + H₂O (Sodium 4-bromophenoxide)

+ (CH₃)₂NCH₂CH₂Cl → 2-(4-Bromophenoxy)-N,N-dimethylethylamine + NaCl

Experimental Protocol (General Procedure):

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 4-bromophenol in a suitable anhydrous solvent (e.g., ethanol, THF,

or DMF).
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Add sodium hydroxide (or a stronger base like sodium hydride) portion-wise to the solution at

room temperature to form the sodium 4-bromophenoxide salt. The reaction is typically stirred

for 30-60 minutes.

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-

dimethylaminoethyl chloride (or its hydrochloride salt, in which case an additional equivalent

of base is required).

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours

(typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to

remove inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

obtain the crude product.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to yield pure 2-(4-Bromophenoxy)-N,N-dimethylethylamine.
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Synthesis Workflow
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Synthesis Workflow Diagram

Spectroscopic Data for Structure Elucidation
Due to the limited availability of experimentally published spectra for this specific compound,

the following data is predicted based on its known structure and spectral data of analogous

compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons and the aliphatic protons of the dimethylethylamine chain.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.40 Doublet 2H
Ar-H (ortho to

Bromine)

~ 6.85 Doublet 2H
Ar-H (ortho to

Oxygen)

~ 4.10 Triplet 2H -O-CH₂-

~ 2.75 Triplet 2H -CH₂-N-

~ 2.30 Singlet 6H -N(CH₃)₂

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~ 158.0 Ar-C-O

~ 132.5 Ar-C (ortho to Bromine)

~ 116.5 Ar-C (ortho to Oxygen)

~ 115.0 Ar-C-Br

~ 66.0 -O-CH₂-

~ 58.0 -CH₂-N-

~ 46.0 -N(CH₃)₂

Fourier-Transform Infrared (FTIR) Spectroscopy
(Predicted)
The FTIR spectrum will show characteristic absorption bands for the functional groups present.
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H stretch

2950-2800 Strong Aliphatic C-H stretch

1590, 1490 Strong Aromatic C=C stretch

1240 Strong Aryl-O-C stretch (asymmetric)

1170 Medium C-N stretch

1030 Strong Aryl-O-C stretch (symmetric)

820 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

600-500 Medium C-Br stretch

Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation. The

predicted m/z values for various adducts in electrospray ionization (ESI-MS) are listed below.[5]

Adduct Predicted m/z

[M+H]⁺ 244.0332

[M+Na]⁺ 266.0151

[M-H]⁻ 242.0186

Predicted Fragmentation Pattern (EI-MS):

The primary fragmentation would involve cleavage of the C-O and C-N bonds. Alpha-cleavage

adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to

the formation of a stable iminium ion.

α-cleavage: Loss of a methyl radical from the molecular ion to give a fragment at m/z [M-

15]⁺.
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Cleavage of the ethyl chain: Cleavage of the C-C bond in the ethyl chain can lead to

fragments corresponding to the dimethylaminoethyl group and the bromophenoxy group.

McLafferty Rearrangement: While less likely, a McLafferty rearrangement could occur,

involving the transfer of a gamma-hydrogen to the oxygen atom with subsequent cleavage.

Logical Workflow for Structure Elucidation
The confirmation of the structure of 2-(4-Bromophenoxy)-N,N-dimethylethylamine follows a

logical progression of analytical techniques.

Structure Elucidation Logic

Synthesis

Mass Spectrometry
(Molecular Weight & Formula)

FTIR Spectroscopy
(Functional Groups)

NMR Spectroscopy
(¹H & ¹³C)

(Connectivity & Environment)

Proposed Structure:
2-(4-Bromophenoxy)-N,N-dimethylethylamine

Structural Confirmation
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Structure Elucidation Workflow

Conclusion
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The structure of 2-(4-Bromophenoxy)-N,N-dimethylethylamine can be confidently elucidated

through a combination of a reliable synthetic route, such as the Williamson ether synthesis, and

a suite of spectroscopic techniques. While experimental data is not readily available in the

public domain, the predicted spectroscopic data presented in this guide, based on the known

chemical structure, provides a robust framework for the confirmation of its identity. For drug

development and quality control purposes, it is imperative that these predicted data points are

confirmed with experimentally obtained spectra on a reference standard of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b028330?utm_src=pdf-body
https://www.benchchem.com/product/b028330?utm_src=pdf-custom-synthesis
http://www.e-biochem.com/product.php?id=255971
http://www.e-biochem.com/product.php?id=255971
https://www.pharmaffiliates.com/en/1794787-00-0-2-4-bromophenoxy-n-n-dimethylethylamine-d6-pasti015220.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4409027.htm
https://cymitquimica.com/cas/2474-07-9/
https://pubchemlite.lcsb.uni.lu/e/compound/213877
https://pubchemlite.lcsb.uni.lu/e/compound/213877
https://www.benchchem.com/product/b028330#2-4-bromophenoxy-n-n-dimethylethylamine-structure-elucidation
https://www.benchchem.com/product/b028330#2-4-bromophenoxy-n-n-dimethylethylamine-structure-elucidation
https://www.benchchem.com/product/b028330#2-4-bromophenoxy-n-n-dimethylethylamine-structure-elucidation
https://www.benchchem.com/product/b028330#2-4-bromophenoxy-n-n-dimethylethylamine-structure-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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